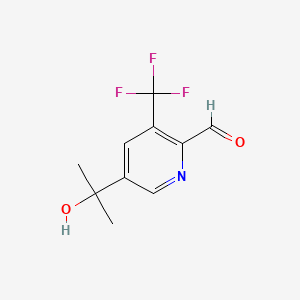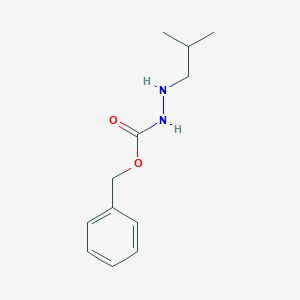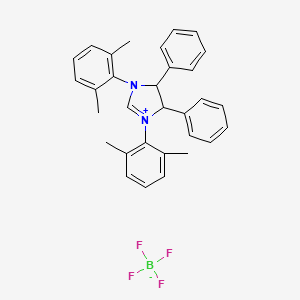
n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine: is an organic compound that features a pyridine ring and a pyrrolidine ring connected through an ethanamine chain. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine typically involves the following steps:
Formation of the Pyridin-2-ylmethyl Intermediate: This can be achieved through the reaction of pyridine with a suitable alkylating agent.
Coupling with Pyrrolidine: The pyridin-2-ylmethyl intermediate is then reacted with pyrrolidine under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the ethanamine chain.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine:
Chemistry: Used as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- n-(Pyridin-2-ylmethyl)-2-(morpholin-1-yl)ethan-1-amine
- n-(Pyridin-2-ylmethyl)-2-(piperidin-1-yl)ethan-1-amine
Uniqueness
n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine: is unique due to the presence of both a pyridine and a pyrrolidine ring, which may confer distinct biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
163165-83-1 |
|---|---|
Molekularformel |
C12H19N3 |
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
N-(pyridin-2-ylmethyl)-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C12H19N3/c1-2-6-14-12(5-1)11-13-7-10-15-8-3-4-9-15/h1-2,5-6,13H,3-4,7-11H2 |
InChI-Schlüssel |
IYWXWVPJOGFZQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCNCC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(2-propen-1-YL)-, 1,1-dimethylethyl ester](/img/structure/B13919613.png)



![4-[(Benzyloxy)methyl]piperidine-4-carbonitrile](/img/structure/B13919635.png)
![Ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate](/img/structure/B13919647.png)







